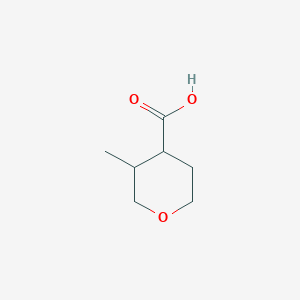

3-Methyloxane-4-carboxylic acid

Overview

Description

3-Methyloxane-4-carboxylic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 3-methyltetrahydro-2H-pyran-4-carboxylic acid .

Synthesis Analysis

The synthesis of carboxylic acids like 3-Methyloxane-4-carboxylic acid often involves the oxidation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . Other methods include hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis

The InChI code for 3-Methyloxane-4-carboxylic acid is 1S/C7H12O3/c1-5-4-10-3-2-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) . This indicates the presence of a carboxylic acid group attached to a 3-methyltetrahydro-2H-pyran ring .Chemical Reactions Analysis

The chemical reactions of carboxylic acids like 3-Methyloxane-4-carboxylic acid are diverse. They can undergo decarboxylation, where the R-C bond is broken, resulting in the loss of CO2 and the formation of R-H . They can also participate in Knoevenagel condensation, a reaction involving the formation of an enol intermediate that reacts with an aldehyde .Physical And Chemical Properties Analysis

3-Methyloxane-4-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications

Organic Synthesis

3-Methyloxane-4-carboxylic acid plays a crucial role in organic synthesis. As a carboxylic acid, it can participate in various organic reactions, including esterification, amidation, and as a building block for more complex molecules. Its derivative compounds can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Nanotechnology

In nanotechnology, carboxylic acids are used to modify the surface of nanoparticles, such as carbon nanotubes and graphene . 3-Methyloxane-4-carboxylic acid could potentially be employed to enhance the dispersion and incorporation of metallic nanoparticles, which are pivotal in creating new materials with unique properties for electronics, catalysis, and drug delivery systems.

Medicine

Carboxylic acids are integral to the development of pharmaceutical salts, which can improve the biopharmaceutical properties of drugs . 3-Methyloxane-4-carboxylic acid may be utilized as a counterion in pharmaceutical salts to modulate solubility, dissolution profiles, and bioavailability of active pharmaceutical ingredients.

Agriculture

Carboxylic acids contribute significantly to soil fertility and plant health . They are involved in the solubilization of minerals and biocontrol of phytopathogens. 3-Methyloxane-4-carboxylic acid could be explored for its potential to enhance nutrient cycling and acquisition, thereby improving crop yields and sustainable agriculture practices.

Environmental Science

In environmental science, carboxylic acids are investigated for their role in bioremediation strategies, particularly in the degradation of persistent organic pollutants . 3-Methyloxane-4-carboxylic acid might be studied for its effectiveness in microbial defluorination processes or as a biodegradable alternative to more recalcitrant compounds.

Material Science

Carboxylic acids are used in material science for the synthesis of polymers and covalent organic frameworks . 3-Methyloxane-4-carboxylic acid could be a monomer or additive in polymerization reactions, contributing to the development of new materials with desired mechanical and chemical properties.

Biochemistry

In biochemistry, carboxylic acids like 3-Methyloxane-4-carboxylic acid are essential for understanding metabolic pathways and enzyme mechanisms . They can be used to synthesize biomolecules or as substrates in enzymatic assays to study biochemical reactions and processes.

Pharmacy

The pharmaceutical industry utilizes carboxylic acids to enhance drug formulations and delivery . 3-Methyloxane-4-carboxylic acid may be involved in the development of drug delivery systems that require specific pH-sensitive release mechanisms or as a precursor for active pharmaceutical ingredients.

Mechanism of Action

Safety and Hazards

The safety information for 3-Methyloxane-4-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

properties

IUPAC Name |

3-methyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-4-10-3-2-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDLZDNFSPMAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloxane-4-carboxylic acid | |

CAS RN |

1314972-74-1 | |

| Record name | 3-methyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

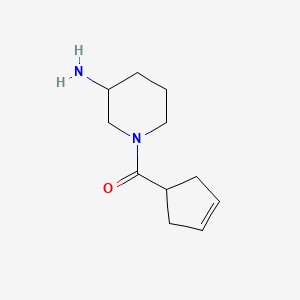

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)

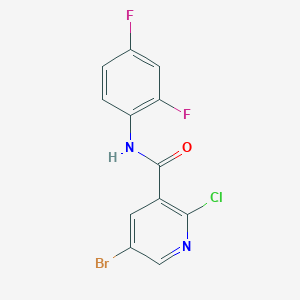

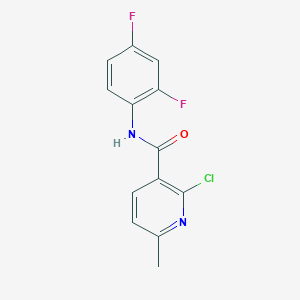

amine](/img/structure/B1466212.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)